N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
Overview
Description
N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride in the presence of a base.
Acylation: The resulting sulfonamide can then be acylated using an appropriate acylating agent to introduce the acetamide group.
Substitution reactions: Further functionalization can be done through substitution reactions to introduce the phenyl and ethoxy groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(2,6-Dimethylphenyl)-2-(N-phenylsulfonamido)acetamide: A structurally similar compound with potential differences in activity and application.
Uniqueness
N-(2,6-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide’s unique structure, particularly the presence of the ethoxy group, may confer distinct chemical properties and biological activities compared to other sulfonamides.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-21-13-15-22(16-14-21)31(28,29)26(20-11-6-5-7-12-20)17-23(27)25-24-18(2)9-8-10-19(24)3/h5-16H,4,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQLKNHLSYXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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